molecular formula C6H7N3O3 B1348622 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one CAS No. 32407-65-1

1-(4-nitro-1H-pyrazol-1-yl)propan-2-one

Cat. No. B1348622
CAS RN: 32407-65-1
M. Wt: 169.14 g/mol
InChI Key: PKQRYSOYVRXKOH-UHFFFAOYSA-N
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Description

“1-(4-nitro-1H-pyrazol-1-yl)propan-2-one” is a chemical compound with the empirical formula C6H7N3O3 . It has a molecular weight of 169.14 . The compound is solid in form .


Molecular Structure Analysis

The molecular structure of “1-(4-nitro-1H-pyrazol-1-yl)propan-2-one” can be represented by the SMILES string CC(CN(N=C1)C=C1N+=O)=O . The InChI key for this compound is PKQRYSOYVRXKOH-UHFFFAOYSA-N .

Scientific Research Applications

Antibacterial and Antimicrobial Properties

1-(4-nitro-1H-pyrazol-1-yl)propan-2-one and its derivatives have been noted for their antibacterial and antimicrobial properties. Research indicates that these compounds exhibit significant to moderate antimicrobial activity, making them valuable in the field of medicinal chemistry. The studies highlight the synthesis and characterization of these compounds, followed by the evaluation of their antibacterial effectiveness against various bacterial strains, showcasing their potential in combating infections (Titi et al., 2021; Sid et al., 2013; Tharmaraj et al., 2009).

Synthesis and Structural Characterization

The compound and its related structures have been synthesized and characterized extensively, utilizing various spectroscopic techniques and X-ray crystallography. These studies provide detailed insights into the molecular structure, bonding nature, and the overall geometry of the complexes formed by this compound. They shed light on the ligand properties, coordination behavior, and the stabilization of these complexes through various interactions, offering a deep understanding of their chemical nature (Hadiyal et al., 2020; Gennari et al., 2007; Ravula et al., 2016).

Energetic Materials and Synthesis

The synthesis and characterization of 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one derivatives have been pivotal in the development of energetic materials. These compounds are recognized for their high thermal stability, low sensitivity, and promising detonation properties, making them suitable for applications in propellants, explosives, and pyrotechnics. The findings from these studies are critical in expanding the domain of energetic materials and enhancing their performance parameters (Yang et al., 2021; Dalinger et al., 2016).

Safety and Hazards

The safety information available indicates that “1-(4-nitro-1H-pyrazol-1-yl)propan-2-one” is classified as Acute Tox. 3 Oral . The hazard statements include H301 . The precautionary statements are P264, P270, P301 + P310, P405, and P501 . The compound is not applicable for flash point .

properties

IUPAC Name

1-(4-nitropyrazol-1-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-5(10)3-8-4-6(2-7-8)9(11)12/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQRYSOYVRXKOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C=C(C=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350577
Record name 1-(4-Nitro-1H-pyrazol-1-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-nitro-1H-pyrazol-1-yl)propan-2-one

CAS RN

32407-65-1
Record name 1-(4-Nitro-1H-pyrazol-1-yl)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32407-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Nitro-1H-pyrazol-1-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 32407-65-1
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